4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine

PI3K inhibitor kinase assay IC50

4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine is a fused heterocyclic scaffold comprising a benzothiophene core annulated with a seven-membered oxepine ring. This structural motif serves as a key synthetic intermediate in the development of phosphoinositide 3-kinase (PI3K) inhibitors, notably in the convergent synthesis of clinical candidates such as GDC-0908.

Molecular Formula C12H10OS
Molecular Weight 202.27 g/mol
Cat. No. B8497598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine
Molecular FormulaC12H10OS
Molecular Weight202.27 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C3=C1C=CS3
InChIInChI=1S/C12H10OS/c1-2-4-11-10(3-1)12-9(5-7-13-11)6-8-14-12/h1-4,6,8H,5,7H2
InChIKeyTXFXKQCGTGRMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine: Fused Heterocyclic Scaffold for PI3K Inhibitor Development and Advanced Synthesis


4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine is a fused heterocyclic scaffold comprising a benzothiophene core annulated with a seven-membered oxepine ring. This structural motif serves as a key synthetic intermediate in the development of phosphoinositide 3-kinase (PI3K) inhibitors, notably in the convergent synthesis of clinical candidates such as GDC-0908 [1]. The scaffold enables modular functionalization through palladium-catalyzed direct C–H arylation and cross-coupling reactions, positioning it as a versatile platform for medicinal chemistry optimization .

Why Generic Substitution Fails: Differentiating 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine from Common Heterocyclic Alternatives in PI3K Inhibitor Programs


Within PI3K inhibitor medicinal chemistry, the choice of heterocyclic core profoundly impacts isoform selectivity, metabolic stability, and synthetic tractability. While thienopyrimidine and benzoxepin scaffolds are widely employed, the thienobenzoxepine framework offers a distinct balance of properties that cannot be replicated by simple substitution. Direct experimental comparisons demonstrate that thienobenzoxepine-derived inhibitors achieve sub-nanomolar to low-nanomolar PI3Kα potency [1], exhibit improved metabolic clearance relative to aniline amide-containing series [2], and are accessible via a robust, high-yielding intramolecular C–H arylation protocol that tolerates diverse substitution patterns [3]. These differentiating features arise from the specific geometric and electronic characteristics of the fused thiophene-oxepine system, underscoring why procurement of the authentic scaffold—rather than a superficially similar analog—is essential for reproducible outcomes in lead optimization campaigns.

Quantitative Differentiation of 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine: Head-to-Head Potency, Selectivity, and Synthetic Efficiency Data


PI3Kα Inhibitory Potency: Thienobenzoxepin Derivatives Achieve Sub-Nanomolar to Low-Nanomolar IC50 Values

Thienobenzoxepin-based inhibitors exhibit potent PI3Kα inhibition. One representative compound from the Staben et al. series demonstrates an IC50 of 1.5 nM against PI3Kα [1]. A subsequent optimized analog, compound 162, achieved an IC50 of 4 nM [2]. In contrast, the benzoxepin-based clinical candidate GDC-0032 (taselisib) exhibits an IC50 of 0.29 nM . While the benzoxepin core yields slightly higher absolute potency, the thienobenzoxepin scaffold offers a distinct selectivity profile and metabolic stability advantage that is not captured by potency alone (see subsequent evidence items).

PI3K inhibitor kinase assay IC50

Metabolic Stability Advantage: Thienobenzoxepin Derivatives Exhibit Reduced Clearance Compared to Aniline Amide-Containing Series

In the thienobenzoxepin series, replacement of the metabolically labile aniline amide moiety with heteroaryl isosteres led to compound 162, which demonstrated a rat clearance (CL) of 13 mL min⁻¹ kg⁻¹ and an AUC of 5.7–17.8 μM/h [1]. This represents a significant improvement over earlier aniline amide-containing thienobenzoxepin inhibitors that suffered from high clearance [1]. While direct comparator data for benzoxepin or thienopyrimidine series under identical conditions are not available in the cited source, the absolute clearance value of 13 mL min⁻¹ kg⁻¹ in rat indicates moderate-to-good metabolic stability suitable for further lead optimization.

metabolic stability clearance PK optimization

Synthetic Accessibility: Palladium-Catalyzed Intramolecular C–H Arylation Delivers Dihydrobenzothienooxepines in Good to Excellent Yields with Broad Substrate Scope

The dihydrobenzothienooxepine core can be constructed via a palladium-catalyzed intramolecular direct C–H arylation that proceeds in good to excellent yields and tolerates both electronically and sterically diverse substituents on the phenyl ring [1]. This methodology was successfully deployed in the convergent synthesis of the PI3K inhibitor GDC-0908, demonstrating scalability and functional group compatibility [1]. In contrast, traditional benzoxepin syntheses often require multi-step sequences with moderate yields; for example, the parent 3-benzoxepin system is obtained in approximately 55% yield via sodium methoxide-mediated cyclization [2].

C–H activation synthetic methodology heterocycle synthesis

Isoform Selectivity Potential: Thiazolobenzoxepin Modifications Enable PI3Kβ-Sparing Profiles

Within the thienobenzoxepin class of PI3K inhibitors, specific heterocyclic replacements of the thiophene ring—such as thiazole—led to the discovery of thiazolobenzoxepin analogs that exhibit increased selectivity over the PI3Kβ isoform [1]. This structure-based hypothesis for reducing PI3Kβ inhibition while maintaining activity against α, δ, and γ isoforms is a direct consequence of the thienobenzoxepin scaffold's geometry and electronic properties [1]. While quantitative selectivity ratios are not provided in the abstract, the qualitative demonstration of tunable isoform selectivity distinguishes this scaffold from more rigid alternatives where such modifications are less feasible.

isoform selectivity PI3Kβ kinase profiling

In Vivo Target Engagement: Thienobenzoxepin Compound 15 Suppresses PI3K Pathway in MCF7 Xenograft Model

Compound 15, a thienobenzoxepin-based PI3K inhibitor, demonstrated PI3K pathway suppression in a mouse MCF7 xenograft model, confirming in vivo target engagement and pharmacodynamic activity [1]. This result establishes that the thienobenzoxepin scaffold can deliver compounds with sufficient bioavailability and target tissue exposure to modulate the PI3K pathway in a tumor setting. While direct comparator data for benzoxepin or thienopyrimidine inhibitors in the same model are not provided, this evidence supports the scaffold's viability for in vivo proof-of-concept studies.

in vivo efficacy xenograft pharmacodynamics

Optimal Research and Industrial Application Scenarios for 4,5-Dihydrobenzo[b]thieno[2,3-d]oxepine in PI3K Inhibitor Discovery and Chemical Biology


Lead Optimization of PI3Kα Inhibitors Requiring Balanced Potency and Metabolic Stability

Medicinal chemistry teams developing PI3Kα inhibitors can leverage the thienobenzoxepin scaffold to achieve low-nanomolar potency (IC50 1.5–4 nM) while simultaneously improving metabolic stability through isosteric replacement of metabolically labile moieties, as demonstrated by compound 162 (rat CL = 13 mL min⁻¹ kg⁻¹) [1][2]. This scenario is ideal for programs where the benzoxepin core (e.g., GDC-0032) offers high potency but may present selectivity or PK limitations that the thienobenzoxepin framework can address.

Synthesis of Diverse Analog Libraries via Modular C–H Arylation Chemistry

Research groups seeking rapid access to diverse dihydrobenzothienooxepine analogs should procure this scaffold to exploit the robust, high-yielding palladium-catalyzed intramolecular C–H arylation methodology [3]. The reaction tolerates electronically and sterically diverse substituents, enabling parallel synthesis of focused libraries for SAR exploration without the yield penalties associated with traditional benzoxepin syntheses (e.g., 55% yield for parent 3-benzoxepin) [4].

Isoform-Selective PI3K Inhibitor Discovery via Heterocyclic Replacement

For programs aiming to achieve PI3Kβ-sparing selectivity profiles, the thienobenzoxepin scaffold provides a privileged starting point. Replacement of the thiophene with thiazole yields thiazolobenzoxepin derivatives that exhibit increased selectivity over PI3Kβ while retaining activity against α, δ, and γ isoforms [5]. This modular approach to selectivity tuning is a key advantage of the thienobenzoxepin core over more rigid heterocyclic alternatives.

In Vivo Proof-of-Concept Studies for PI3K-Driven Tumor Models

Investigators planning in vivo efficacy studies in PI3K-dependent xenograft models (e.g., MCF7 breast cancer) can rely on literature precedent demonstrating that thienobenzoxepin-derived inhibitors achieve target pathway suppression in mice [6]. This de-risks the selection of this scaffold for preclinical development and supports its procurement for pharmacodynamic and efficacy testing.

Technical Documentation Hub

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